4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone
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Description
Scientific Research Applications
Natural Occurrence and Synthesis
Compounds with structural elements akin to "4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone" are noted for their presence in nature and synthetic accessibility. For instance, furanones, including those with dimethyl-dioxolan groups, are key flavor compounds in fruits and are synthesized through enzymatic steps or as products of the Maillard reaction. Their synthetic pathways have been extensively studied, indicating the potential for diverse applications in food science and chemistry (Schwab, 2013).
Biological Activity and Applications
Bromophenols and related brominated furanones, derived from marine sources, show significant biological activities, such as antioxidant properties. For example, compounds isolated from marine red algae have been found to possess potent DPPH radical-scavenging activity, highlighting their potential in therapeutic applications (Li et al., 2008).
Photodynamic Therapy
The modification of phthalocyanines with brominated compounds, similar in functional groups to the compound , has been explored for enhancing their utility in photodynamic therapy, a treatment method for cancer. These modifications aim to increase the singlet oxygen quantum yield, crucial for effective therapy (Pişkin et al., 2020).
Flavor and Fragrance Industry
Derivatives of furanones, including those with methyl and methoxy substitutions, are important in the flavor and fragrance industry, contributing to the aroma of various fruits and food products. These compounds, formed through both natural biosynthetic pathways and thermal processes, have commercial significance in flavoring foods and beverages (Slaughter, 1999).
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c1-16(2)21-8-11(23-16)13-14(12(18)15(19)22-13)20-7-9-3-5-10(17)6-4-9/h3-6,11,13,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBJCNKHYIJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)OCC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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